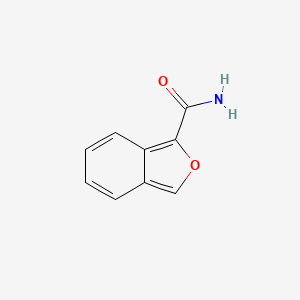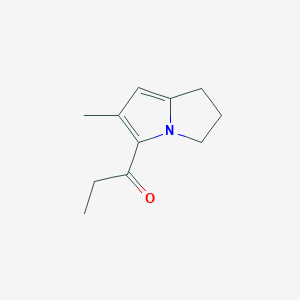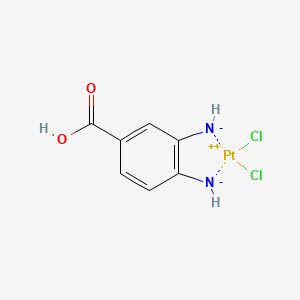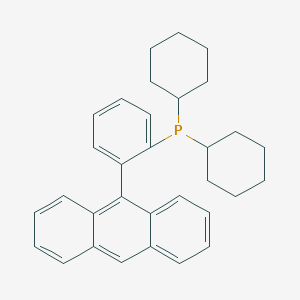
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine is an organophosphorus compound that features an anthracene moiety attached to a phenyl ring, which is further bonded to a dicyclohexylphosphine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine typically involves the reaction of 2-(Anthracen-9-yl)phenyl bromide with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Coordination: Metal salts such as palladium chloride or platinum chloride can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine has several applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of (2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine largely depends on its application. As a ligand, it coordinates to metal centers through the phosphorus atom, forming stable complexes that can catalyze various chemical reactions. The anthracene moiety can participate in π-π interactions, enhancing the compound’s ability to act as a fluorescent probe. In drug delivery systems, the compound can interact with biological membranes, facilitating the transport of therapeutic agents.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Dicyclohexylphosphine: A simpler analog without the anthracene moiety.
(2-(Naphthalen-1-yl)phenyl)dicyclohexylphosphine: Similar structure but with a naphthalene moiety instead of anthracene.
Uniqueness
(2-(Anthracen-9-yl)phenyl)dicyclohexylphosphine is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence, such as in biological imaging and advanced material development.
特性
分子式 |
C32H35P |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
(2-anthracen-9-ylphenyl)-dicyclohexylphosphane |
InChI |
InChI=1S/C32H35P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-22-12-11-21-30(31)32-28-19-9-7-13-24(28)23-25-14-8-10-20-29(25)32/h7-14,19-23,26-27H,1-6,15-18H2 |
InChIキー |
AQBBDKAQAQZXNS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



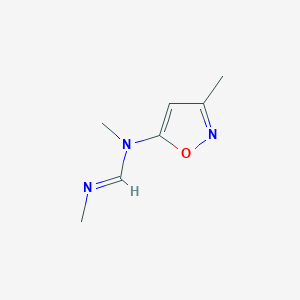
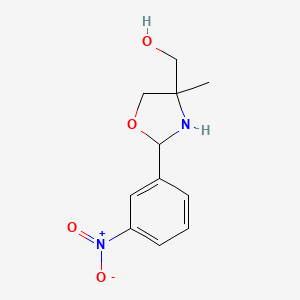
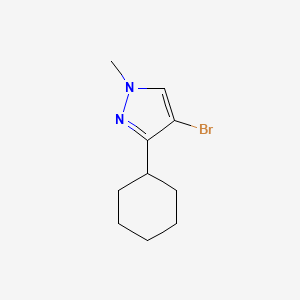


![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
